2,2-Difluoro-2-(3-methylphenyl)acetic acid

Description

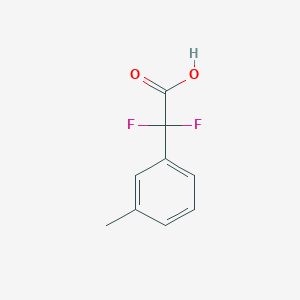

Structure

2D Structure

Propriétés

IUPAC Name |

2,2-difluoro-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-3-2-4-7(5-6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIJCWPTHZQTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038247-17-4 | |

| Record name | 2,2-difluoro-2-(3-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of difluorinated phenylacetic acids typically involves:

- Introduction of fluorine atoms at the alpha position to the carboxyl group.

- Construction or modification of the phenyl ring with substituents such as methyl groups.

- Conversion of suitable precursors (e.g., halogenated benzyl derivatives, nitriles) into the target acid.

Common synthetic routes include:

- Photohalogenation of fluorinated toluenes followed by carbonylation.

- Organolithium-mediated carboxylation of fluorinated aromatic precursors.

- Hydrolysis of fluorinated nitriles or esters.

Photohalogenation and Carbonylation Route (Related Fluorophenylacetic Acids)

A notable method for preparing difluorophenylacetic acids involves photohalogenation of difluorotoluenes to generate difluorobenzyl halides, which are then carbonylated under catalytic conditions to yield the corresponding acids.

Process Summary : Starting from 2,3-difluorotoluene, photohalogenation with chlorine or bromine under ultraviolet light produces 2,3-difluorobenzyl halides. These intermediates undergo carbonylation with carbon monoxide in the presence of a cobalt tetracarbonyl sodium catalyst and sodium hydroxide in methanol solvent at 30–40 °C to afford 2,3-difluorophenylacetic acid with high purity and good yields (up to ~90%).

Advantages : Mild reaction conditions, fewer steps, high yield, and suitability for industrial scale. Avoids use of highly toxic reagents like sodium cyanide.

Relevance : Although this method is described for 2,3-difluorophenylacetic acid, analogous strategies could be adapted for 2,2-difluoro-2-(3-methylphenyl)acetic acid by starting from appropriately substituted methylphenyl precursors.

Organolithium-Mediated Carboxylation Route

Another industrially viable approach involves organolithium chemistry:

Step 1 : Treatment of 1,2-difluorobenzene (or substituted analogs such as 3-methylphenyl derivatives) with n-butyllithium at low temperatures (-65 to -78 °C) generates the corresponding aryllithium intermediate.

Step 2 : Reaction of this intermediate with oxalate esters (e.g., dimethyl oxalate or diethyl oxalate) forms difluoroacetophenone esters.

Step 3 : Subsequent reduction under alkaline conditions followed by acidification yields the difluorophenylacetic acid.

Example Data : For 2,3-difluorophenylacetic acid, yields of acetophenone esters reach ~90%, and final acid yields are high with good purity after crystallization.

Solvents : Tetrahydrofuran (THF) or methyl tertiary butyl ether are preferred for the organolithium reaction.

Relevance : This method could be adapted for 3-methylphenyl substrates to produce this compound by using 3-methyl-substituted fluorobenzenes as starting materials.

Hydrolysis of Fluorinated Nitriles

A classical method for phenylacetic acid derivatives involves:

Preparation of fluorinated benzyl nitriles via halogenation and cyanide substitution.

Hydrolysis of the nitrile group under acidic or basic conditions to yield the corresponding fluorinated phenylacetic acid.

This method, however, often involves toxic reagents (e.g., sodium cyanide) and generates hazardous waste, making it less favorable industrially.

Industrial Preparation of Methylphenylacetic Acid (Non-Fluorinated Analog)

A patent describes the hydrolysis of methylbenzene acetonitrile in sulfuric acid at 90–150 °C, followed by neutralization, activated carbon decolorization, acidification, and crystallization to produce methylphenylacetic acid. This process is stable, efficient, and suitable for industrial production.

- While this method is for non-fluorinated analogs, it provides insight into hydrolysis and purification steps potentially applicable to fluorinated derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|---|

| Photohalogenation + Carbonylation | Difluorotoluene derivatives | Cl2 or Br2 (UV light), CO, Co(CO)4Na catalyst, NaOH, MeOH, 30–40 °C | Mild conditions, fewer steps, industrially viable | Requires photochemical setup | Yield ~90%, Purity >99% |

| Organolithium Carboxylation | Difluorobenzene or substituted analogs | n-BuLi (-65 to -78 °C), oxalate esters, THF or MTBE | High yield, scalable | Low temperature control required | Ester yield ~90%, acid high purity |

| Nitrile Hydrolysis | Fluorobenzyl halide → nitrile | Acidic or basic hydrolysis, hazardous reagents | Classical approach | Toxic reagents, environmental risk | Moderate to good, safety concerns |

| Hydrolysis of Methylbenzene Acetonitrile (non-fluorinated) | Methylbenzene acetonitrile | H2SO4 (30–70%), 90–150 °C, neutralization, filtration | Stable, industrially suitable | Not fluorinated, may need adaptation | Industrial scale, efficient |

Research Findings and Considerations

The photohalogenation-carbonylation method is considered a green and efficient route avoiding toxic cyanide intermediates and harsh hydrolysis steps.

Organolithium chemistry allows for regioselective functionalization and is adaptable to various substituted aromatic rings, including methyl-substituted phenyls.

Fluorination at the alpha position to the carboxyl group is often achieved by using difluorinated precursors or by electrophilic fluorination of suitable intermediates, requiring careful temperature and reagent control to avoid side reactions.

Purification typically involves acid-base extraction, crystallization, and activated carbon treatment to achieve high purity suitable for pharmaceutical research.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Difluoro-2-(3-methylphen

Activité Biologique

2,2-Difluoro-2-(3-methylphenyl)acetic acid (DFM) is a fluorinated organic compound with the molecular formula C₉H₈F₂O₂. Its structure features two fluorine atoms and a 3-methylphenyl group, which significantly influence its chemical properties and potential biological applications. This compound is of particular interest in medicinal chemistry due to its unique binding characteristics and potential as a biochemical probe in drug development.

The presence of fluorine atoms in DFM enhances its lipophilicity and binding affinity towards various biological targets, such as enzymes and receptors. This can lead to significant modulation of enzymatic activity and receptor signaling pathways, making it a candidate for therapeutic applications.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₈F₂O₂ |

| Functional Groups | Difluoromethyl and acetic acid moiety |

| Unique Group | 3-Methylphenyl |

Research indicates that DFM interacts with molecular targets through specific binding mechanisms. The fluorine atoms may enhance the interaction strength with proteins, potentially leading to inhibition or modulation of enzymatic functions. Ongoing studies are focused on elucidating these interactions further to optimize DFM's application in therapeutic contexts .

Potential Applications

- Enzyme Inhibition : DFM is being investigated for its ability to inhibit key enzymes involved in various metabolic pathways. Its structural similarity to known inhibitors suggests it could serve as a lead compound for developing new therapeutics targeting diseases like cancer and neurodegenerative disorders .

- Drug Development : The compound's unique properties make it suitable for use as a biochemical probe in drug development, particularly for designing selective enzyme inhibitors .

- Pharmacological Studies : DFM's effects on cell signaling pathways are being studied to understand its potential role in regulating cellular functions, including proliferation and apoptosis .

Inhibition Studies

A study conducted on various compounds similar to DFM demonstrated that fluorinated derivatives often exhibit enhanced potency as enzyme inhibitors compared to their non-fluorinated counterparts. For instance, compounds with fluorine substitutions showed improved binding affinities in computational docking studies against acetylcholinesterase (AChE), a target relevant for Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

Recent SAR studies have indicated that the introduction of electron-withdrawing groups like fluorine significantly increases the biological activity of compounds similar to DFM. In one study, a series of aryl acetamides were synthesized, revealing that those with fluorinated substituents had superior inhibitory effects on target enzymes compared to their non-fluorinated analogs .

Applications De Recherche Scientifique

Pharmaceutical Applications

2,2-Difluoro-2-(3-methylphenyl)acetic acid is primarily researched for its potential in drug development. Its unique structural features make it a candidate for synthesizing various bioactive compounds.

Synthesis of Drug Intermediates

This compound is often used as an intermediate in the synthesis of pharmaceuticals. For example, it can be employed in the preparation of difluoromethyl derivatives, which are known to exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine can significantly affect the pharmacokinetics and pharmacodynamics of drug molecules.

| Compound Type | Example | Application |

|---|---|---|

| Antidepressants | Difluoromethyl derivatives | Enhanced efficacy |

| Anticancer agents | Fluorinated analogs | Improved selectivity |

Research on Anticancer Properties

Recent studies have indicated that compounds containing difluoromethyl groups exhibit anticancer properties. The incorporation of this compound in drug formulations has been shown to enhance the selectivity and potency against cancer cell lines, making it a subject of interest in oncology research.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science.

Polymers and Coatings

Fluorinated compounds are often used to enhance the chemical resistance and thermal stability of polymers. The incorporation of this acid into polymer matrices can lead to materials that are more resistant to solvents and extreme temperatures.

| Property Enhanced | Application |

|---|---|

| Chemical Resistance | Coatings for industrial applications |

| Thermal Stability | High-performance polymers |

Additive Manufacturing

In additive manufacturing (3D printing), fluorinated compounds can be utilized to create specialized inks and materials that require high durability and resistance to environmental factors. The use of this compound in these formulations could lead to innovative applications in creating robust components for various industries.

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of a new series of fluorinated compounds based on this compound. The results indicated that these compounds showed promising activity against specific cancer cell lines, demonstrating the potential for developing new anticancer therapies.

Case Study 2: Material Enhancement

Research conducted at a leading materials science laboratory examined the effects of incorporating this compound into polymer coatings. The findings revealed significant improvements in chemical resistance and thermal stability, making it suitable for applications in harsh environments.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and reactivity

Key Findings :

Substituent Effects on Reactivity: Electron-donating groups (e.g., 4-methoxyphenylthio) enable regioselective radical reactions but may reduce yields due to steric hindrance or radical instability . Aromatic vs. Aliphatic Substituents: Aliphatic analogs (e.g., 2,2-difluorobutanoic acid) show significantly lower yields (<15%) in aryldifluoromethylation compared to aromatic derivatives . Heterocyclic Substituents: Pyridine derivatives (e.g., 2,2-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid) exhibit enhanced solubility and bioactivity, with purity up to 98% .

Physical-Chemical Properties: Lipophilicity: Trifluoromethoxy and trifluoromethyl groups (e.g., in CAS 1133116-03-6) increase logP values, favoring membrane permeability .

Environmental and Metabolic Stability :

- The ammonium salt of 2,2-difluoro-2-(1,3-dioxolan-4-yl)acetic acid (cC6O4) exhibits a short serum half-life (4–7 hours) in rats, suggesting rapid excretion and low bioaccumulation . This contrasts with aromatic difluoroacetic acids, which may persist longer due to higher stability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2-difluoro-2-(3-methylphenyl)acetic acid?

- Methodological Answer :

- Ugi Reaction : A solvent-free Ugi reaction using substituted anilines, aldehydes, isocyanides, and 2,2-difluoro-2-(phenylthio)acetic acid as a building block yields pseudopeptide intermediates. Subsequent desulfanylation with Bu3SnH/AIBN removes the phenylthio group, achieving ~77% yield .

- Decarboxylative Cyclization : Silver-promoted radical aryldifluoromethylation with 2-allyloxybenzaldehydes generates chroman-4-one derivatives. Yields vary (13–77%) depending on substituents and reaction conditions .

- Table 1 : Comparison of Synthesis Methods

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Ugi Reaction | Solvent-free, Bu3SnH/AIBN | ~77% | |

| Decarboxylative Cyclization | AgNO3, room temperature | 13–77% |

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 10.07 ppm for aldehyde protons in derivatives) verify regioselectivity and functional groups .

- X-ray Diffraction : Single-crystal analysis resolves ambiguities in regioselective products (e.g., 3aq′ in chroman-4-one synthesis) .

- HR-MS : High-resolution mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent moisture absorption and oxidation .

- Handling : Use explosion-proof equipment (P241) and avoid sparks (P242). Wear PPE (gloves, goggles) to prevent skin/eye contact (H314) .

- First Aid : For inhalation, move to fresh air (P304+P340); for skin contact, wash with soap and water (P302+P352) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in silver-promoted radical cascades?

- Methodological Answer :

- Ag(I) catalysts facilitate single-electron transfer (SET), generating difluoromethyl radicals (*CF2H) from 2,2-difluoroacetic acid precursors. Radical addition to allyloxybenzaldehydes initiates cyclization, favoring 6-endo-trig pathways due to steric and electronic effects .

- Computational studies (DFT) can model transition states to predict selectivity for substituted aryl groups.

Q. How can reaction yields be optimized in Ugi-desulfanylation protocols?

- Methodological Answer :

- Catalyst Tuning : Replace Bu3SnH with less toxic alternatives (e.g., TMS3SiH) while maintaining radical chain efficiency .

- Solvent-Free Conditions : Enhance atom economy and reduce side reactions (e.g., hydrolysis of intermediates) .

- Substrate Scope : Electron-deficient anilines improve electrophilic reactivity, while bulky isocyanides reduce steric hindrance .

Q. What biological activities are associated with pseudopeptides derived from this compound?

- Methodological Answer :

- Enzyme Inhibition : The difluoromethylene group mimics carbonyl bioisosteres, enhancing binding to proteases (e.g., HIV-1 protease) while resisting hydrolysis .

- Anticancer Potential : Derivatives like thiodifluorooxindoles show activity against kinase pathways (e.g., EGFR inhibition) .

- Table 2 : Biological Activity Data (Representative Examples)

| Derivative | Target | IC50 | Reference |

|---|---|---|---|

| Thiodifluorooxindole | EGFR Kinase | 0.8 µM | |

| Pseudopeptide | HIV-1 Protease | 2.3 µM |

Contradictions and Data Gaps

- Synthetic Yields : Ugi reactions under solvent-free conditions report higher yields (~77%) compared to decarboxylative cyclization (13–77%), suggesting substrate-dependent variability .

- Safety Data : Limited toxicity studies on chronic exposure (H372); prioritize in vitro assays (e.g., Ames test) for genotoxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.